Superior AKR1C3 Potency Compared to Mefenamic Acid: A 4.3-Fold Advantage
The compound inhibits recombinant human AKR1C3 with an IC50 of 90 nM, representing a 4.3-fold improvement over mefenamic acid (IC50 390 nM) in the same fluorescence-based assay measuring NADP+-dependent oxidation of S-tetralol [1]. This positions the 4-methoxy derivative as a significantly more potent probe for AKR1C3-mediated steroid hormone biosynthesis.
| Evidence Dimension | Inhibitory potency against recombinant human AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 90 nM (0.09 µM) |
| Comparator Or Baseline | Mefenamic acid IC50 = 390 nM (0.39 µM) |
| Quantified Difference | Target compound is 4.3-fold more potent than mefenamic acid |
| Conditions | Recombinant AKR1C3; NADP+-dependent oxidation of S-tetralol; fluorescence assay |
Why This Matters
For studies on castration-resistant prostate cancer (CRPC) or AML differentiation, higher AKR1C3 potency enables lower working concentrations, minimizing off-target AKR1C2 or COX-mediated interference.
- [1] Journal of Medicinal Chemistry, 2012, 55, 2311-2323. 'Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3.' DOI: 10.1021/jm201547v View Source
